Cas no 67604-48-2 (rac Naringenin)

rac Naringenin 化学的及び物理的性質
名前と識別子
-
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- (±)-Naringenin
- 4,5,7-Trihydroxyflavanone
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- BENZOYLOXYRESACETOPHENONE, OMEGA-(RG)
- Naringenin
- rac Naringenin
- (+)-(2R)-naringenin
- (+)-Naringenin
- (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (R)-naringenin
- 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- 4',5,7-Trihydroxyflavanone
- Naringenine
- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 5,7,4'-Trihydroxyflavanone
- (+/-)-Naringenin
- naringetol
- salipurpol
- (-)-Naringenin
- NARIGENIN
- Salipurol
- (S)-Naringenin
- ( inverted exclamation markA)-Naringenin
- MLS000738094
- MLS000028739
- Flavanone, 4',5,7-trihydroxy-
- FTVWIRXFELQLPI-UHFFFAOYSA-N
- NSC11855
- NSC34875
- AK122638
- SMR000059039
- 4',7-Trihydroxyflavanone
- (R,S)-Naringenin
- MFCD00870553
- Opera_ID_106
- ACon1_000582
- Narngenn
- MFCD00006844
- HMS3373N07
- GTPL10298
- AKOS015895052
- 67604-48-2
- NSC-34875
- NCGC00017346-03
- SCHEMBL20571
- 4',5,7-trihydroxyflavan-4-one
- SB17305
- HMS2231O18
- CHEBI:50202
- CHEMBL32571
- rac-Naringenin
- NSC-815094
- (+/-)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4- one
- CCRIS 8135
- EINECS 266-769-1
- NS00003069
- NSC815094
- MLS001146907
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- FT-0778247
- KS-5142
- Z1741982267
- BRD-A94669766-001-04-2
- N0072
- CS-W012357
- HY-W011641
- Q57826857
- AC-20273
- Naringenin, natural (US), 98%
- EN300-717813
- NCGC00017346-02
- BPBio1_000630
- HMS3656G15
- (R,S)-Naringenin 1000 microg/mL in Acetone
- Flavanone,5,7-trihydroxy-
- SY075819
- BCP31780
- EC19096C-4404-4A16-9BF9-92F9F358E005
- SCHEMBL1934259
- 93602-28-9
- Prestwick_531
- (+/-)-Naringenin, analytical standard
- BRD-A94669766-001-02-6
- Prestwick0_000466
- 5,7-Dihydroxy-2-(4-hydroxy-phenyl)-chroman-4-one
- SPBio_002511
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Q-100521
- MEGxp0_000358
- S00279
- SMP1_000060
- FT-0617135
- Prestwick3_000466
- BSPBio_000572
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (S)-
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- (+/-)-Naringenin, ~95% (HPCE)
- BDBM19461
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, (S)- #
- NCGC00095963-02
- FT-0630981
- J-523457
- SY049933
- BE-14348A
- HMS1569M14
- (??)-Naringenin
- (+/-)-Naringenin, >=95%
- A867234
- DTXSID50274239
- Oprea1_194140
- NCGC00017346-04
- Naringenin (NAR)
- Prestwick1_000466
- HMS3352B08
- HMS2096M14
- ( )-Naringenin; 4?,5,7-Trihydroxyflavanone; H-1-benzopyran-4-one
- Prestwick2_000466
- NCGC00095963-01
- NCGC00095963-03
- (-)-(2S)-naringenin
- (S)-2,3-dihydo-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- MLSMR
- (-)-(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- ConMedNP.1602
- ConMedNP.1601
- (2s)-naringenin
- pelargidanon
- SCHEMBL25894738
- NCGC00017346-09
- Naringenin?
- DB-057415
-
- MDL: MFCD00006844
- インチ: 1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
- InChIKey: FTVWIRXFELQLPI-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])C1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 272.06800
- どういたいしつりょう: 272.068
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 42
- ぶんしりょう: 272.25
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 87
じっけんとくせい
- 色と性状: 茶色の固体。
- 密度みつど: 1.485
- ゆうかいてん: 247-250 °C (lit.)
- ふってん: 577.5°C at 760 mmHg
- フラッシュポイント: 577.5°Cat760mmHg
- 屈折率: 1.692
- すいようせい: Soluble in ethanol (50 mg/ml), DMSO, methanol, and ammonium hydroxide (50 mg/ml). Insoluble in water (almost)
- PSA: 83.83000
- LogP: 2.13750
- マーカー: 6424
- ようかいせい: まだ確定していません。
rac Naringenin セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:DJ2981530
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
rac Naringenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717813-100.0g |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one |
67604-48-2 | 95.0% | 100.0g |
$173.0 | 2025-02-19 | |
Ambeed | A136202-500g |
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one |
67604-48-2 | 98% | 500g |
$311.0 | 2025-02-22 | |
TRC | N378950-10g |
rac Naringenin |
67604-48-2 | 10g |
$164.00 | 2023-05-17 | ||
abcr | AB178854-10 g |
4',5,7-Trihydroxyflavanone, 97%; . |
67604-48-2 | 97% | 10 g |
€78.90 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 393138-100G |
(±)-Naringenin, 98% |
67604-48-2 | 98% | 100G |
¥ 2223 | 2022-04-26 | |
LKT Labs | N0068-25 g |
Naringenin |
67604-48-2 | ≥98% | 25g |
$259.00 | 2023-07-10 | |
abcr | AB178854-500 g |
4',5,7-Trihydroxyflavanone, 97%; . |
67604-48-2 | 97% | 500 g |
€451.40 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050948-1g |
rac Naringenin |
67604-48-2 | 97% | 1g |
¥29 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19270-25g |
(±)-Naringenin |
67604-48-2 | 98% | 25g |
¥99.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050948-5g |
rac Naringenin |
67604-48-2 | 97% | 5g |
¥35 | 2024-05-22 |
rac Naringenin 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
rac Naringeninに関する追加情報
Professional Introduction to Rac-Naringenin (CAS No: 67604-48-2)
Rac-Naringenin, a naturally occurring flavonoid with the chemical formula C₁₆H₁₄O₃, is a compound of significant interest in the field of pharmaceutical chemistry and nutraceutical research. This compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No: 67604-48-2, which distinguishes it as a specific and well-documented molecule. Rac-Naringenin is primarily known for its presence in various fruits and vegetables, particularly in citrus fruits such as grapefruits and oranges, as well as in certain species of roses and other plants. Its structural similarity to other flavonoids like naringenin and hesperetin has made it a subject of extensive study in the context of their biological activities.
The chemical structure of Rac-Naringenin features a flavanone backbone, characterized by a benzene ring connected to a heterocyclic ring system. This configuration imparts unique pharmacological properties to the compound, making it a candidate for various therapeutic applications. The presence of multiple hydroxyl groups on its structure enhances its solubility in water and lipids, facilitating its absorption and distribution within biological systems. This property is particularly relevant in the development of drug formulations where bioavailability is a critical factor.
Recent research has highlighted the potential of Rac-Naringenin as an antioxidant and anti-inflammatory agent. Studies have demonstrated that Rac-Naringenin can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby contributing to the mitigation of oxidative stress and inflammation-related diseases. These findings have been particularly promising in the context of chronic conditions such as arthritis, cardiovascular diseases, and certain types of cancer. The mechanisms underlying these effects involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, Rac-Naringenin has been investigated for its role in metabolic health. Emerging evidence suggests that this flavonoid can influence glucose metabolism and lipid homeostasis, making it a potential candidate for managing conditions like diabetes and hyperlipidemia. Animal studies have shown that dietary supplementation with Rac-Naringenin can improve insulin sensitivity and reduce triglyceride levels, indicating its potential as a nutraceutical agent. These findings align with broader trends in natural product research, where compounds derived from edible plants are being explored for their therapeutic benefits.
The pharmacokinetic profile of Rac-Naringenin has also been a focus of recent investigations. Research indicates that the compound undergoes extensive metabolism upon oral administration, primarily through Phase II conjugation reactions involving glucuronidation and sulfation. These metabolic pathways contribute to the rapid clearance of Rac-Naringenin from the bloodstream but also enhance its bioavailability by facilitating excretion through bile and urine. Understanding these processes is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
The synthesis of Rac-Naringenin has been optimized through various chemical methodologies, including biotechnological approaches such as enzymatic glycosylation. These methods have enabled the production of high-purity Rac-Naringenin suitable for both preclinical studies and clinical trials. The availability of synthetic racemic mixtures has allowed researchers to investigate the relative efficacy of different enantiomers, although most current studies focus on the racemic form due to its natural abundance and ease of preparation.
The clinical development pipeline for Rac-Naringenin-based products is gradually taking shape, with several companies exploring its potential in therapeutic areas ranging from neuroprotection to cardiovascular health. Phase II clinical trials have reported encouraging results in terms of safety and tolerability, paving the way for larger-scale studies. The regulatory landscape for such products is evolving, with increasing emphasis on natural product-based therapeutics that meet stringent quality standards while leveraging traditional knowledge alongside modern scientific validation.
The role of Rac-Naringenin in personalized medicine is another emerging area of interest. Genetic variations in metabolizing enzymes can influence individual responses to this compound, suggesting that personalized dosing strategies could enhance therapeutic outcomes. Advances in genomics and metabolomics are enabling researchers to identify biomarkers that predict treatment efficacy, thereby tailoring interventions to individual patient profiles.
Ethical considerations surrounding the use of natural products like Rac-Naringenin are also being addressed through sustainable sourcing practices. Efforts are underway to ensure that agricultural methods used for cultivating plants rich in this flavonoid do not deplete resources or harm local ecosystems. Such practices align with global initiatives promoting environmental stewardship while supporting innovation in pharmaceuticals derived from natural sources.
In conclusion, Rac-Naringenin represents a promising natural product with diverse pharmacological applications ranging from antioxidant therapy to metabolic regulation. Its unique chemical properties combined with growing evidence supporting its therapeutic benefits make it an attractive candidate for further research and development. As our understanding deepens regarding its mechanisms of action and pharmacokinetic profile, new opportunities will arise for integrating this compound into innovative healthcare solutions designed to address complex diseases affecting global populations today.
